2-[(3-methoxyphenyl)methyl]-octahydro-1H-isoindole
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Overview
Description
2-[(3-methoxyphenyl)methyl]-octahydro-1H-isoindole is an organic compound characterized by its unique structural features, which include a methoxyphenyl group attached to an octahydro-isoindole framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methoxyphenyl)methyl]-octahydro-1H-isoindole typically involves multi-step organic reactions. One common method starts with the preparation of the octahydro-isoindole core, which can be synthesized through hydrogenation of isoindole derivatives. The methoxyphenyl group is then introduced via a Friedel-Crafts alkylation reaction using 3-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes such as recrystallization or chromatography are scaled up to handle larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(3-methoxyphenyl)methyl]-octahydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The compound can be reduced to remove the methoxy group, resulting in a simpler phenyl derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
Oxidation: 2-[(3-hydroxyphenyl)methyl]-octahydro-1H-isoindole.
Reduction: 2-[(phenyl)methyl]-octahydro-1H-isoindole.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-[(3-methoxyphenyl)methyl]-octahydro-1H-isoindole serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
This compound has potential applications in the development of pharmaceuticals. Its structural features make it a candidate for the design of molecules that can interact with biological targets such as enzymes or receptors.
Medicine
Research into the medicinal applications of this compound includes its use as a scaffold for drug development. Its derivatives may exhibit biological activities such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other materials with specific properties. Its incorporation into polymer chains can enhance the material’s mechanical strength, thermal stability, or chemical resistance.
Mechanism of Action
The mechanism by which 2-[(3-methoxyphenyl)methyl]-octahydro-1H-isoindole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through binding interactions. These interactions can modulate the activity of the target, leading to therapeutic effects. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-hydroxyphenyl)methyl]-octahydro-1H-isoindole
- 2-[(phenyl)methyl]-octahydro-1H-isoindole
- 2-[(4-methoxyphenyl)methyl]-octahydro-1H-isoindole
Uniqueness
2-[(3-methoxyphenyl)methyl]-octahydro-1H-isoindole is unique due to the presence of the methoxy group at the 3-position of the phenyl ring. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs. The methoxy group can also affect the compound’s solubility and stability, which are important factors in its practical applications.
Properties
Molecular Formula |
C16H23NO |
---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole |
InChI |
InChI=1S/C16H23NO/c1-18-16-8-4-5-13(9-16)10-17-11-14-6-2-3-7-15(14)12-17/h4-5,8-9,14-15H,2-3,6-7,10-12H2,1H3 |
InChI Key |
FJNIDFYVUGXMGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CC3CCCCC3C2 |
Origin of Product |
United States |
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